(2-Bromothiophen-3-yl)methanesulfonyl chloride
Description
Structural Identification and IUPAC Nomenclature
The compound’s systematic IUPAC name, (2-bromothiophen-3-yl)methanesulfonyl chloride , reflects its substitution pattern and functional groups. Key structural features include:
- Molecular formula : $$ \text{C}5\text{H}4\text{BrClO}2\text{S}2 $$
- Molecular weight : 275.57 g/mol
- SMILES notation : $$ \text{Brc1csc(c1CS(=O)(=O)Cl)} $$
- InChI key : $$ \text{DDCQITRALDHZGS-UHFFFAOYSA-N} $$
The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) is substituted at the 2-position with bromine and at the 3-position with a methanesulfonyl chloride group (–CH$$2$$SO$$2$$Cl). This arrangement creates a planar aromatic system with electron-withdrawing substituents, enhancing electrophilic reactivity.
Historical Context in Organosulfur Chemistry
Organosulfur chemistry, which dates to the 19th century, has evolved significantly with the discovery of sulfonyl chlorides and thiophene derivatives. Key milestones relevant to this compound include:
Sulfonyl Chlorides : Methanesulfonyl chloride (MsCl), first synthesized in the early 20th century via radical reactions between methane and sulfuryl chloride, laid the groundwork for sulfonate ester chemistry. Its derivatives, like this compound, are pivotal in creating sulfonamides and sulfonate esters for drug discovery.
Thiophene Derivatives : Thiophene’s discovery in 1883 by
Properties
IUPAC Name |
(2-bromothiophen-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO2S2/c6-5-4(1-2-10-5)3-11(7,8)9/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCQITRALDHZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CS(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromothiophen-3-yl)methanesulfonyl chloride typically involves the bromination of thiophene followed by sulfonylation. One common method includes the bromination of thiophene to form 2-bromothiophene, which is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as alcohols, amines, and thiols. Key reactions include:
-
Formation of sulfonamides : Reaction with primary/secondary amines produces sulfonamides (e.g., R–SO₂–NH–R’).
-
Formation of methanesulfonates : Reaction with alcohols yields methanesulfonates (e.g., R–SO₂–O–R’) .
| Nucleophile | Product Type | Example Reaction |
|---|---|---|
| Amine (NH₃) | Sulfonamide | R–SO₂–NH₂ |
| Alcohol (ROH) | Methanesulfonate | R–SO₂–OR’ |
| Thiol (RSH) | Sulfide | R–SO₂–S–R’ |
Friedel-Crafts Sulfonylation
The compound can act as an electrophilic sulfonating agent in Friedel-Crafts reactions with aromatic substrates. For example:
-
Reaction with benzene derivatives in the presence of Lewis acids (e.g., AlCl₃) yields aryl sulfonates .
Cycloaddition and Cyclization Reactions
Intramolecular cyclization is facilitated by the bromine substituent, which acts as a better leaving group compared to chlorine. For instance:
-
Reaction with alkenes (e.g., cyclooctene) under room temperature conditions leads to tetracyclic condensed products via electrophilic addition and cyclization .
Reaction Example
| Reagent | Conditions | Product |
|---|---|---|
| Cyclooctene | Room temperature | Tetracyclic compound (e.g., 15 in ) |
| 2-Mercaptoquinoline | Sulfuryl chloride | Sulfenyl chloride (e.g., 2 in ) |
Thiophene Substitution Reactions
The bromine substituent at the 2-position can undergo substitution with nucleophilic reagents (e.g., Grignard reagents), while the methanesulfonyl group remains intact. For example:
Medicinal Chemistry
The compound serves as a precursor for synthesizing biologically active molecules, such as:
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Sulfonamide-based drugs : Used in antibiotics and enzyme inhibitors.
-
Agrochemicals : Herbicides and fungicides derived from sulfonamide or sulfonate frameworks.
Material Science
The reactivity of the sulfonyl chloride group makes it useful in:
-
Polymer synthesis : Cross-linking agents or functionalized polymer precursors.
-
Surface modification : Reaction with hydroxyl or amino groups on surfaces to create functional coatings .
Comparative Reactivity with Related Compounds
Research Findings and Challenges
-
Regioselectivity : Thiophene’s aromaticity and directing effects influence substitution patterns. For example, in , reactions with 4-methylbenzenesulfonyl chloride yielded 4-(4-methylphenyl)-2-methylthiophene with >98% regioselectivity.
-
Stability : The compound’s reactivity necessitates handling under dry, inert conditions to prevent hydrolysis .
-
Mechanistic Insights : Intramolecular cyclization is favored due to bromine’s superior leaving group ability compared to chlorine .
Experimental Data from Literature
| Reaction | Yield | Regioselectivity | Reference |
|---|---|---|---|
| Reaction with 4-methylbenzenesulfonyl chloride | 71% | >98% | |
| Reaction with 2-bromo-3-methylthiophene | 80% | >98% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most notable applications of (2-Bromothiophen-3-yl)methanesulfonyl chloride is in the development of anticancer agents. Compounds derived from this sulfonyl chloride have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For example, derivatives of thiophene compounds have shown promise as potent inhibitors of the CHK1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response. Inhibiting CHK1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents, making these compounds valuable in cancer therapy .
Antimicrobial Properties
Research has also indicated that this compound can be utilized to synthesize sulfonamide derivatives that exhibit antimicrobial activity. These compounds are designed to target bacterial protein synthesis, similar to established antibiotics, providing a pathway for developing new antimicrobial agents .
Organic Synthesis
Building Block for Organosulfur Compounds
this compound serves as a crucial building block in the synthesis of various organosulfur compounds. Its reactivity allows for the formation of sulfonamides, sulfones, and other sulfur-containing functionalities through nucleophilic substitution reactions. This versatility is particularly useful in synthesizing complex molecules used in pharmaceuticals and agrochemicals .
Synthesis of Sulfinates
The compound can be employed in the preparation of sodium sulfinates via reduction reactions. Sodium sulfinates are valuable intermediates that can be further transformed into a wide range of organosulfur compounds through various coupling reactions. This application highlights the importance of this compound in facilitating the synthesis of diverse chemical entities .
Material Science
Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. Its functional groups can be incorporated into polymer backbones or used to modify existing polymers, enhancing their properties such as thermal stability and chemical resistance. Research indicates that incorporating thiophene derivatives into polymers can lead to materials with improved electronic properties, making them suitable for applications in organic electronics .
Case Studies
- Synthesis of Anticancer Agents : A study focused on modifying thiophene-based compounds demonstrated that introducing this compound significantly increased the potency against various cancer cell lines compared to unmodified analogs. The structure-activity relationship highlighted how specific substitutions could enhance biological activity .
- Development of Antimicrobial Sulfonamides : Researchers synthesized a series of sulfonamide derivatives using this compound and tested their effectiveness against resistant bacterial strains. The results showed promising antibacterial activity, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of (2-Bromothiophen-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The methanesulfonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution. In coupling reactions, the bromine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|---|
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | Simple aliphatic sulfonyl chloride | -33 | 60 (21 mmHg) | 1.48 (25°C) |
| (4-Bromo-3-methylphenyl)methanesulfonyl Chloride | C₈H₈BrClO₂S | 283.57 | Brominated aromatic ring (benzene derivative) | Not reported | Not reported | Not reported |
| (2-Bromothiophen-3-yl)methanesulfonyl Chloride* | C₅H₄BrClO₂S | 243.57 (estimated) | Brominated thiophene ring | Not reported | Not reported | Not reported |
*Estimated properties based on structural analogs.
Key Observations :
- Molecular Weight : The brominated aromatic derivatives exhibit higher molecular weights compared to methanesulfonyl chloride due to the bromine atom and aromatic substituents .
- Aromatic vs. Aliphatic Systems : Methanesulfonyl chloride lacks aromaticity, making it less sterically hindered and more reactive in nucleophilic substitutions. In contrast, brominated aromatic derivatives (e.g., benzene or thiophene-based) may exhibit reduced reactivity due to steric effects and electron-withdrawing substituents .
- Thiophene vs.
Reactivity and Stability
Key Observations :
- Moisture Sensitivity : All sulfonyl chlorides are prone to hydrolysis, releasing HCl and forming sulfonic acids. Methanesulfonyl chloride’s reactivity is well-documented, requiring strict moisture control during handling .
- Thiophene-Specific Reactivity : The sulfur atom in the thiophene ring may engage in coordination or redox reactions, a feature absent in benzene-based analogs. This could lead to unique decomposition pathways under thermal stress .
Key Observations :
- Toxicity: Methanesulfonyl chloride is acutely toxic across all exposure routes (oral, dermal, inhalation) .
- Environmental Impact : Brominated compounds pose significant aquatic toxicity risks (H412), necessitating stringent disposal protocols .
Biological Activity
(2-Bromothiophen-3-yl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its thiophene ring structure, which is known to impart unique electronic properties, making it a valuable scaffold for drug development. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the 2-position of the thiophene ring and a methanesulfonyl chloride functional group, which enhances its reactivity and potential for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzymatic activities and influence cellular signaling pathways.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptors : It could potentially interact with specific receptors, influencing physiological responses.
- Transporters : The compound may affect the transport of ions or small molecules across cellular membranes.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value indicating significant inhibition of cell proliferation in breast cancer cells .
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties:
- Inhibition of Prostaglandin Synthesis : It demonstrated inhibitory effects on cyclooxygenase enzymes, which are crucial for prostaglandin synthesis, thereby reducing inflammation .
Data Summary
| Activity Type | Cell Line/Model | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | < 10 µM | Induction of apoptosis |
| Anti-inflammatory | Murine Macrophages | 5 µM | Inhibition of cyclooxygenase activity |
Case Studies
- Case Study 1 : A study conducted by Wang et al. (2021) explored the synthesis and biological evaluation of various thiophene derivatives, including this compound. The results indicated that this compound exhibited potent anticancer activity against multiple cell lines, highlighting its therapeutic potential in oncology .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of compounds containing the methanesulfonyl moiety. The study found that this compound effectively reduced inflammatory markers in vitro, supporting its use in treating inflammatory diseases .
Q & A
Q. Basic
- PPE Requirements : Wear nitrile or neoprene gloves (tested against sulfonyl chlorides), chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Use respiratory protection (e.g., organic vapor respirator) if local exhaust ventilation is insufficient .
- Ventilation : Conduct reactions in a fume hood with ≥0.5 m/s face velocity. For large-scale work, employ closed-system processing or inert-atmosphere glove boxes .
- Emergency Protocols : Immediately neutralize spills with dry sand or vermiculite; avoid water to prevent hydrolysis-driven exotherms .
How should this compound be stored to maintain stability and prevent degradation?
Q. Basic
- Storage Conditions : Keep in amber glass containers under inert gas (Ar/N₂) at 2–8°C. Ensure containers are sealed with PTFE-lined caps to prevent moisture ingress .
- Incompatible Materials : Isolate from strong oxidizers (e.g., peroxides, nitrates) and bases. Store in corrosion-resistant secondary containment (e.g., polyethylene trays) .
What methodological considerations are critical for optimizing its use in nucleophilic substitution reactions?
Q. Advanced
- Moisture Control : Pre-dry solvents (e.g., THF, DCM) over molecular sieves. Use syringe-septum techniques or Schlenk lines for anhydrous conditions .
- Reaction Monitoring : Employ inline FTIR or Raman spectroscopy to track sulfonyl chloride consumption (peak decay at ~1370 cm⁻¹ for S=O stretch) .
- Workup : Quench excess reagent with ice-cold NaHCO₃ (slow addition to avoid foaming), followed by extraction with chilled DCM .
How does light exposure impact the stability of this compound, and how can degradation be mitigated?
Q. Advanced
- Photodegradation Profile : Under UV light (254 nm), the sulfonyl chloride group decomposes, releasing SO₂ and Br₂ (confirmed via GC-MS headspace analysis) .
- Mitigation Strategies :
- Use amber glassware or light-blocking reactor wraps.
- Add radical scavengers (e.g., BHT at 0.1 wt%) to suppress free-radical side reactions .
What analytical techniques are recommended for assessing purity and identifying decomposition products?
Q. Advanced
- Purity Analysis :
- HPLC : C18 column, 80:20 MeCN/H₂O + 0.1% TFA; monitor at 210 nm (sulfonyl group absorbance) .
- ¹H/¹³C NMR : Key signals: δ 7.4 ppm (thiophene-H), δ 4.6 ppm (-CH₂SO₂Cl) .
- Decomposition Screening : GC-MS with DB-5MS column to detect SO₂ (m/z 64), HBr (m/z 80/82), and brominated byproducts .
What environmental precautions are necessary to minimize aquatic toxicity risks?
Q. Basic
- Waste Handling : Collect all waste in designated containers for incineration at ≥1200°C. Avoid aqueous disposal due to acute/chronic toxicity to aquatic organisms (LC50 < 1 mg/L for Daphnia magna) .
- Spill Control : Absorb with inert materials (e.g., Celite®) and treat with 10% NaOH solution to hydrolyze residual compound before disposal .
How do competing reactivities of the bromothiophene and sulfonyl chloride groups influence synthetic pathway design?
Q. Advanced
- Selective Functionalization :
- Suzuki Coupling : Protect sulfonyl chloride with TMSCl during Pd-catalyzed cross-coupling of the bromothiophene .
- Nucleophilic Attack : Prioritize sulfonamide formation at low temps (−20°C) to suppress Br displacement .
- Kinetic Studies : Use stopped-flow NMR to determine relative rates of sulfonylation vs. bromine substitution under varying conditions .
What strategies address low yields in sulfonamide synthesis using this reagent?
Q. Advanced
- Common Pitfalls :
- Hydrolysis : Test solvent purity via Karl Fischer titration (maintain H₂O < 50 ppm) .
- Side Reactions : Add DMAP (5 mol%) to accelerate sulfonylation and reduce amine protonation .
- Yield Optimization : Use excess amine (1.5 eq.) and monitor reaction progress by TLC (SiO₂, EtOAc/hexanes 3:7) .
How can thermal decomposition pathways be characterized and controlled during high-temperature reactions?
Q. Advanced
- TGA/DSC Analysis : Decomposition onset at 120°C (exothermic peak), releasing SO₂ and Br₂. Use adiabatic calorimetry to design safe heating profiles .
- Process Safety : Limit batch sizes to <10 g in refluxing solvents (e.g., toluene) to avoid runaway reactions .
What first-aid measures are required for accidental exposure?
Q. Basic
- Skin Contact : Rinse immediately with 1% NaHCO₃ solution (neutralizes HCl byproducts), followed by soap/water .
- Eye Exposure : Irrigate with saline for 15 min; consult ophthalmologist for fluorescein staining to assess corneal damage .
- Inhalation : Administer 100% O₂ and monitor for bronchospasm; consider bronchodilators if wheezing occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
